5-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone
Description
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfanyl-oxadiazole moiety may contribute to hydrogen bonding and metal coordination, influencing biological activity .
Properties
IUPAC Name |
5-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2S/c16-15(17,18)11-3-1-2-9(6-11)7-21-8-10(4-5-12(21)22)13-19-20-14(24)23-13/h1-6,8H,7H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEHBIVSVWJKKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=CC2=O)C3=NNC(=S)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone is a novel derivative featuring a unique combination of oxadiazole and pyridinone moieties. This article reviews its biological activity, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be depicted as follows:
This structure includes:
- A trifluoromethyl group which may enhance lipophilicity and biological activity.
- An oxadiazole ring known for its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the oxadiazole ring followed by functionalization to introduce the trifluoromethylbenzyl group. The synthetic pathway can be summarized in the following steps:
- Formation of the oxadiazole : Reacting thiosemicarbazide derivatives with appropriate carbonyl compounds.
- Introduction of the trifluoromethylbenzyl group : Using halogenated benzyl derivatives in nucleophilic substitution reactions.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar oxadiazole derivatives. The compound exhibits significant antibacterial activity against various strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In vitro assays revealed that compounds with oxadiazole structures often show Minimum Inhibitory Concentrations (MICs) ranging from to against these pathogens .
| Bacterial Strain | % Inhibition | MIC () |
|---|---|---|
| Staphylococcus aureus | 78.32 ± 0.41 | 9.81 ± 1.86 |
| E. coli | 69.49 ± 0.41 | 10.60 ± 1.83 |
| Pseudomonas aeruginosa | 63.38 ± 1.97 | 10.84 ± 3.00 |
Anti-inflammatory Activity
The compound has also shown potential anti-inflammatory effects in preclinical models, possibly through inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory process .
Case Studies
- Antibacterial Efficacy Study : A study conducted on a series of oxadiazole derivatives demonstrated that compounds bearing the sulfanyl group exhibited enhanced antibacterial activity compared to their non-sulfanyl counterparts . The study highlighted that modifications in the substituents significantly influenced the biological activity.
- In Vivo Studies : In animal models, administration of similar pyridinone derivatives resulted in reduced inflammation and pain responses, indicating potential therapeutic applications in treating inflammatory diseases .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyridinone core substituted with a trifluoromethyl group and a 1,3,4-oxadiazole moiety. The synthesis typically involves multi-step reactions including the formation of the oxadiazole ring via cyclization methods using thioketones or thioureas as starting materials. For instance, one synthetic route includes the reaction of appropriate hydrazides with carbon disulfide followed by cyclization under basic conditions to yield the desired oxadiazole .
Pharmacological Activities
2.1 Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of oxadiazole derivatives, including those similar to 5-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone. For example, compounds derived from oxadiazoles have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study indicated that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 128 µg/mL against these pathogens .
2.2 Anticancer Properties
The compound has also been investigated for its anticancer potential. Research shows that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptosis-related proteins and cell cycle arrest. Specific derivatives have been noted to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
2.3 Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, some oxadiazole derivatives exhibit anti-inflammatory properties. They have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them promising candidates for treating inflammatory diseases .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyridinone Derivatives with Oxadiazole Substituents
1-Benzyl-5-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2(1H)-pyridinone
- Molecular Formula : C₁₄H₁₁N₃O₂S
- Molecular Weight : 285.32
- Key Difference : Replacement of the 3-(trifluoromethyl)benzyl group with a simple benzyl group reduces steric bulk and electron-withdrawing effects. This likely decreases binding affinity in targets sensitive to trifluoromethyl interactions .
3-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethoxy)benzyl]-2(1H)-pyridinone
- Molecular Formula : C₂₀H₁₃F₃N₄O₂S
- Molecular Weight : 398.34
- The 4-(trifluoromethoxy)benzyl group may enhance membrane permeability compared to 3-(trifluoromethyl)benzyl .
3-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)benzyl]-2(1H)-pyridinone
Pyridinone Derivatives with Triazole Substituents
5-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone
- Molecular Formula : C₁₇H₁₆N₄OS
- Molecular Weight : 329.42
- Key Difference : Replacement of oxadiazole with triazole introduces an additional nitrogen atom, altering electronic properties. The allyl group on the triazole may confer reactivity for further functionalization .
5-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone
Structural and Functional Analysis Table
Research Findings and Implications
- Antimicrobial Activity: Compounds with sulfanyl-oxadiazole or triazole groups (e.g., 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones) demonstrate antimicrobial effects, suggesting the target compound may share similar mechanisms .
- Metabolic Stability : The trifluoromethyl group in the target compound and analogues like Zelicapavirum (WHO-approved antiviral) enhances resistance to oxidative metabolism .
- Structural Flexibility : Substitutions on the benzyl group (e.g., 4-chlorobenzyl in CAS 242472-24-8 ) modulate steric and electronic interactions, influencing target selectivity.
Q & A
Q. What are the common synthetic routes for introducing the 1,3,4-oxadiazole moiety in this compound?
The 1,3,4-oxadiazole ring is typically synthesized via cyclization of thiosemicarbazide precursors. For example, cyclization using concentrated sulfuric acid at 0–5°C yields 5-sulfanyl-1,3,4-oxadiazole derivatives. Alternatively, coupling reactions with trichloro-1,3,5-triazine under basic conditions (e.g., potassium bicarbonate) enable the introduction of sulfanyl groups at the 5-position . Key steps include monitoring reaction completion via thin-layer chromatography (TLC) and purification via recrystallization from methanol.
Q. How is the compound characterized spectroscopically?
- NMR : Confirm the trifluoromethylbenzyl group via NMR (δ ≈ -60 ppm for CF) and aromatic protons in NMR (δ 7.4–8.0 ppm).
- X-ray crystallography : Single-crystal X-ray diffraction (e.g., SHELXL ) resolves bond lengths (e.g., C–S bond ≈ 1.7 Å in oxadiazole) and dihedral angles between the pyridinone and benzyl groups.
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] with <2 ppm error) .
Q. What in vitro methods are used for initial antibacterial evaluation?
The compound is screened against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar diffusion or microdilution assays. Minimum inhibitory concentrations (MICs) are determined at 24–48 hours, with ampicillin as a positive control. Activity is correlated with sulfanyl group substitution patterns .
Advanced Research Questions
Q. How can crystallographic data discrepancies in the trifluoromethylbenzyl group be resolved?
Discrepancies in electron density maps (e.g., disordered CF groups) are addressed by refining anisotropic displacement parameters in SHELXL . For severe cases, twin refinement (using TWIN/BASF commands) or high-resolution data collection (synchrotron radiation) improves accuracy. Visualization tools like UCSF Chimera help validate hydrogen bonding networks (e.g., S–H···N interactions) and torsional angles .
Q. What experimental design strategies optimize reaction yields for large-scale synthesis?
Design of Experiments (DoE) using flow chemistry parameters (e.g., temperature, residence time) identifies optimal conditions. For example, a Central Composite Design (CCD) model can maximize yield by adjusting reactant stoichiometry (e.g., 1.2:1 oxadiazole:benzyl chloride ratio) and catalyst loading (e.g., 5 mol% KCO) . Reaction progress is monitored via in-line FTIR or HPLC.
Q. How are contradictions in biological activity data across studies addressed?
Contradictory MIC values may arise from variations in bacterial strains or assay protocols. Meta-analysis using standardized CLSI guidelines and dose-response curves (e.g., Hill slopes) clarifies structure-activity relationships. Molecular docking (e.g., AutoDock Vina) identifies binding mode inconsistencies in target enzymes (e.g., DNA gyrase) .
Q. What computational methods predict metabolic stability of the sulfanyl-oxadiazole group?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) estimate oxidation potentials of the sulfanyl group. MD simulations (e.g., GROMACS) model cytochrome P450 interactions, highlighting susceptibility to glutathione conjugation. In vitro microsomal assays (e.g., rat liver microsomes) validate predictions .
Q. How does the compound’s stability under acidic/alkaline conditions impact formulation?
Accelerated stability studies (40°C/75% RH, pH 1–9) monitor degradation via HPLC. The oxadiazole ring is prone to hydrolysis at pH >8, forming hydrazide intermediates. Stabilization strategies include lyophilization or encapsulation in PLGA nanoparticles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
